4-Methylbenzoic anhydride

Descripción general

Descripción

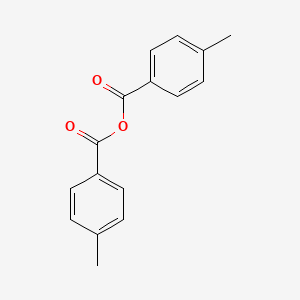

4-Methylbenzoic anhydride, also known as 4-Methylbenzoic acid anhydride, is an organic compound with the molecular formula C16H14O3. It is a derivative of benzoic acid and is characterized by the presence of two 4-methylbenzoic acid units linked by an anhydride bond. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methylbenzoic anhydride can be synthesized through the reaction of 4-methylbenzoic acid with acetic anhydride or by the dehydration of 4-methylbenzoic acid using a dehydrating agent such as phosphorus pentoxide (P2O5). The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The choice of reagents and reaction conditions may vary based on the desired scale and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylbenzoic anhydride undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: Reacts with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively.

Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Undergoes oxidation reactions to form carboxylic acids.

Common Reagents and Conditions:

Water: Hydrolysis to form 4-methylbenzoic acid.

Alcohols: Esterification to form esters.

Amines: Amidation to form amides.

Reducing Agents: Lithium aluminum hydride for reduction reactions.

Major Products:

Carboxylic Acids: Formed from hydrolysis and oxidation reactions.

Esters: Formed from reactions with alcohols.

Amides: Formed from reactions with amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 4-Methylbenzoic anhydride lies in organic synthesis, particularly as a reagent in acylation reactions. It serves as a precursor for synthesizing various organic compounds, including esters and amides.

Table 1: Acylation Reactions Involving this compound

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Acylation with alcohols | This compound + Alcohol (R-OH) | 4-Methylbenzoate (R-O-C(O)-C₆H₄-CH₃) | 80% |

| Amide formation | This compound + Amine (R-NH₂) | 4-Methylbenzamide (R-N-C(O)-C₆H₄-CH₃) | 75% |

These reactions highlight the compound's utility in generating derivatives that are vital for further chemical transformations.

Pharmaceutical Applications

In pharmaceutical research, this compound has been explored for its potential neuroprotective effects. A study demonstrated that derivatives of this compound could inhibit neuroinflammation in cellular models linked to Parkinson's disease. The compound was shown to reduce nitric oxide production and suppress pro-inflammatory cytokines in lipopolysaccharide-stimulated microglial cells, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Case Study: Neuroinflammation Inhibition

- Objective : To evaluate the effects of 2-Hydroxy-4-Methylbenzoic Anhydride on neuroinflammation.

- Method : BV-2 microglial cells were treated with varying concentrations of the compound.

- Results : Significant inhibition of nitric oxide release was observed at concentrations as low as 0.1 µM, with a maximum reduction noted at 10 µM.

- : The compound exhibits promising anti-inflammatory properties that could be harnessed for therapeutic applications in neurodegenerative diseases.

Material Science Applications

In materials science, this compound is utilized as a curing agent in polymer chemistry. Its ability to facilitate cross-linking reactions makes it suitable for producing thermosetting resins and coatings.

Table 2: Material Properties Enhanced by this compound

| Material Type | Application | Enhancement |

|---|---|---|

| Thermosetting resins | Adhesives and composites | Improved thermal stability |

| Coatings | Protective coatings | Enhanced hardness and adhesion |

The incorporation of this anhydride into resin formulations can significantly improve mechanical properties and thermal resistance.

Mecanismo De Acción

The mechanism of action of 4-Methylbenzoic anhydride involves nucleophilic acyl substitution reactions, where the anhydride bond is cleaved by nucleophiles, leading to the formation of carboxylic acids, esters, or amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparación Con Compuestos Similares

Benzoic Anhydride: Similar structure but lacks the methyl group at the para position.

Acetic Anhydride: Contains acetic acid units instead of 4-methylbenzoic acid units.

Phthalic Anhydride: Contains a phthalic acid unit, differing in structure and reactivity.

Uniqueness: 4-Methylbenzoic anhydride is unique due to the presence of the methyl group at the para position, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect its physical properties and applications compared to other anhydrides .

Actividad Biológica

4-Methylbenzoic anhydride is a chemical compound with potential biological activities that have been the subject of various research studies. This article explores its biological activity, focusing on its anti-inflammatory properties, antimicrobial effects, and implications in neurodegenerative diseases.

This compound, also known as 4-methylbenzoic acid anhydride, is an anhydride derivative of 4-methylbenzoic acid. Its molecular formula is , and it is characterized by the presence of a methyl group attached to the benzene ring, influencing its reactivity and biological interactions.

1. Anti-inflammatory Effects

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. A notable study investigated the effects of 2-hydroxy-4-methylbenzoic anhydride (HMA), a synthetic derivative, on neuroinflammation in microglial cells. The findings revealed that HMA inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) release in a concentration-dependent manner. Specifically:

- Concentration Levels : At concentrations of 0.1, 1.0, and 10 μM, HMA reduced NO release significantly, demonstrating over 70% inhibition at higher concentrations.

- Mechanism : The anti-inflammatory effects were mediated through the inhibition of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels, along with a reduction in proinflammatory cytokines such as IL-1β and TNF-α .

2. Neuroprotective Effects

In vivo studies using a mouse model of Parkinson's disease showed that HMA administration led to a significant reduction in behavioral deficits associated with neuroinflammation caused by MPTP toxicity. The pole test results indicated:

- Behavioral Improvement : Mice treated with HMA exhibited improved locomotor activity compared to untreated controls.

- Microglial Activation : HMA effectively prevented microglial activation in the brain, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Antimicrobial Properties

In addition to its anti-inflammatory effects, studies have also explored the antimicrobial properties of compounds related to this compound. Research on polymeric quaternary ammonium salts derived from maleic anhydride and its derivatives showed promising antimicrobial activity against various pathogens .

Case Studies

A case study highlighted the synthesis and characterization of modified polymers incorporating this compound, which demonstrated enhanced antimicrobial properties compared to their parent compounds. The study provided quantitative data on the effectiveness of these derivatives against specific bacterial strains, emphasizing their potential applications in medical and industrial settings.

| Compound | Antimicrobial Activity | Target Pathogen |

|---|---|---|

| This compound Derivative | Moderate | Staphylococcus aureus |

| HMA | High | Escherichia coli |

| Polymerized Salts | Very High | Pseudomonas aeruginosa |

Propiedades

IUPAC Name |

(4-methylbenzoyl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-3-7-13(8-4-11)15(17)19-16(18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMLLSSSTGHJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157441 | |

| Record name | 4-Methylbenzoic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13222-85-0 | |

| Record name | 4-Methylbenzoic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013222850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzoic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylbenzoyl) 4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-hydroxy-4-methylbenzoic anhydride (HMA) exert its anti-neuroinflammatory effects?

A1: Research suggests that HMA exerts its anti-neuroinflammatory effects by inhibiting the activation of microglia, immune cells in the brain. [] HMA accomplishes this by:

- Suppressing inflammatory mediators: HMA significantly reduces the production of nitric oxide (NO), an important signaling molecule involved in inflammation, by inhibiting the expression of inducible nitric oxide synthase (iNOS). []

- Inhibiting pro-inflammatory cytokine release: HMA effectively lowers the levels of pro-inflammatory cytokines, such as interleukin (IL)-1beta, IL-6, and tumor necrosis factor-alpha (TNF-α), which are key players in the inflammatory cascade. []

- Modulating NF-κB signaling: Mechanistically, HMA appears to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a crucial regulator of inflammation, by promoting the phosphorylation of its inhibitor, IκBα. [] This prevents NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Q2: What evidence supports the potential therapeutic benefit of HMA in Parkinson's disease?

A2: Preclinical studies using a mouse model of Parkinson's disease (PD) induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) demonstrate promising results:

- Reduced microglial activation: Oral administration of HMA effectively prevented the activation of microglia in the brains of mice treated with MPTP. [] This suggests a potential neuroprotective effect, as microglial activation contributes to neuronal damage in PD.

- Improved behavioral deficits: HMA treatment significantly attenuated the severity of Parkinsonian-like motor impairments in MPTP-treated mice, as assessed by the pole test. [] This finding indicates that HMA might improve motor function in PD.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.